molecular formula C6H11NO2 B12925194 N-Allyl-2-methoxy-acetamide CAS No. 486393-59-3

N-Allyl-2-methoxy-acetamide

Cat. No.: B12925194
CAS No.: 486393-59-3
M. Wt: 129.16 g/mol
InChI Key: NEICLNQEQYIEGK-UHFFFAOYSA-N
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Description

N-Allyl-2-methoxy-acetamide is an organic compound characterized by the presence of an allyl group, a methoxy group, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2-methoxy-acetamide typically involves the reaction of allylamine with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-methoxy-acetamide undergoes various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Allyl-2-methoxy-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Allyl-2-methoxy-acetamide involves its interaction with specific molecular targets and pathways. The allyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The methoxy group can influence the compound’s solubility and bioavailability, while the acetamide group can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Eugenol (4-allyl-2-methoxyphenol): Shares the allyl and methoxy groups but has a phenolic structure.

    N-Allyl-2-(4-methoxyphenyl)acetamide: Similar structure with a phenyl ring instead of a simple methoxy group.

Uniqueness

N-Allyl-2-methoxy-acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the allyl and methoxy groups allows for diverse chemical transformations, making it a versatile compound for various applications.

Properties

CAS No.

486393-59-3

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2-methoxy-N-prop-2-enylacetamide

InChI

InChI=1S/C6H11NO2/c1-3-4-7-6(8)5-9-2/h3H,1,4-5H2,2H3,(H,7,8)

InChI Key

NEICLNQEQYIEGK-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCC=C

Origin of Product

United States

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